molecular formula C8F4N2 B1582903 Tetrafluoroisophthalonitrile CAS No. 2377-81-3

Tetrafluoroisophthalonitrile

Cat. No. B1582903
CAS RN: 2377-81-3
M. Wt: 200.09 g/mol
InChI Key: WVHMPQKZPHOCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrafluoroisophthalonitrile is a chemical compound with the molecular formula C8F4N2 . It has an average mass of 200.093 Da and a monoisotopic mass of 199.999756 Da .


Molecular Structure Analysis

The molecular structure of Tetrafluoroisophthalonitrile consists of carbon ©, fluorine (F), and nitrogen (N) atoms. The exact structure can be represented by the linear formula C6F4-1,3-(CN)2 .


Physical And Chemical Properties Analysis

Tetrafluoroisophthalonitrile is a solid at 20 degrees Celsius . It has a density of 1.5±0.1 g/cm3, a boiling point of 212.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a melting point of 75.0 to 79.0 °C .

Scientific Research Applications

Trifluoromethylation of Aromatic Materials

Tetrafluoroisophthalonitrile has been used in trifluoromethylation of activated aromatic materials, using the CF3TMS–CuI–KF system. This application is significant for constructing di- and/or tri-trifluoromethylated benzonitriles through decyanotrifluoromethylation (Kitazume & Nakajima, 2004).

Charge Density Studies

Tetrafluoroisophthalonitrile has been a subject in the study of experimental electron density distributions (EDD), utilizing X-ray diffraction data. This research is crucial for understanding the topological analysis of electron density and the molecular electrostatic potential of such compounds (Hibbs et al., 2004).

Synthesis of Aromatic Polyethers

The phase-transfer catalyzed polycondensation of tetrafluoroisophthalonitrile with various bisphenols has led to the synthesis of new aromatic polyethers. These polymers, characterized by their high thermal stability and solubility, are used to cast transparent and flexible films (Shimizu, Kakimoto, & Imai, 1987).

Covalent Organic Frameworks

Tetrafluoroisophthalonitrile has been utilized in creating crystalline covalent organic frameworks (COFs), linked through 1,4-dioxin linkages. These COFs, formed by irreversible reactions, exhibit high chemical stability, opening avenues for various post-synthetic modifications and applications (Zhang et al., 2018).

Preparation of Fluorinated Isoindoles and Benzoporphyrins

Research on tetrafluoroisophthalonitrile includes its role in the preparation of fluorinated isoindoles and their conversion to fluorinated benzoporphyrins. These compounds have potential applications in various fields including materials science and pharmaceuticals (Uno et al., 2007).

Safety And Hazards

Tetrafluoroisophthalonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMPQKZPHOCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345939
Record name Tetrafluoroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluoroisophthalonitrile

CAS RN

2377-81-3
Record name Tetrafluoroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrafluoroisophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluoroisophthalonitrile
Reactant of Route 2
Reactant of Route 2
Tetrafluoroisophthalonitrile
Reactant of Route 3
Reactant of Route 3
Tetrafluoroisophthalonitrile
Reactant of Route 4
Tetrafluoroisophthalonitrile
Reactant of Route 5
Tetrafluoroisophthalonitrile
Reactant of Route 6
Tetrafluoroisophthalonitrile

Citations

For This Compound
136
Citations
DE Hibbs, J Overgaard, JA Platts… - The Journal of …, 2004 - ACS Publications
The experimental electron density distributions (EDD) in tetrafluorophthalonitrile and tetrafluoroisophthalonitrile have been determined from a multipole refinement with use of accurate X…
Number of citations: 58 pubs.acs.org
MA Shimizu, MA Kakimoto… - Journal of Polymer Science …, 1987 - Wiley Online Library
New aromatic polyethers having inherent viscosities of 0.43–0.91 dL/g were synthesized by the phase‐transfer catalyzed polycondensation of tetrafluoroisophthalonitrile with various …
Number of citations: 24 onlinelibrary.wiley.com
D Britton - Acta Crystallographica Section C: Crystal Structure …, 1992 - scripts.iucr.org
C6F4 (CN) 2, Mr= 200.10, orthorhombic, Pbca, a= 13.343 (7), b= 21.991 (5), c= 10.462 (3) A, Z= 16 (two molecules in the asymmetric unit), V= 3070 (4) &3, Dx= 1.732 (2) g cm-3, Mo Ka …
Number of citations: 2 scripts.iucr.org
J Lu, R Gui, J Zhang - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Methods: the catalyst is prepared from tetrafluoroisophthalonitrile and carbazole in the presence of NaH in THF. NaH (60% in oil, 0.60 g, 15 mmol) was added slowly to a …
Number of citations: 0 onlinelibrary.wiley.com
T Kitazume, S Nakajima - Journal of fluorine chemistry, 2004 - Elsevier
… trifluoromethylation to constitute a useful synthetic strategy in fluorine chemistry, we examined the trifluoromethylation onto the tetrafluorophthalonitrile and tetrafluoroisophthalonitrile …
Number of citations: 17 www.sciencedirect.com
Y Oishi, S Harada, MA Kakimoto… - Journal of Polymer …, 1992 - Wiley Online Library
Numerous efforts have been made toward the synthesis, characterization, and evaluation of fluorine-containing condensation polymers.'Recently, we have synthesized and …
Number of citations: 7 onlinelibrary.wiley.com
J Tibbetts, A Cresswell - Encyclopaedia of Reagents for …, 2023 - researchportal.bath.ac.uk
… : prepared via deprotonation of diphenylamine (5–6 equiv) in the presence of NaH (7–8 equiv) in DMF at 50–60 C for 1 h, followed by the addition of 2, 4, 5, 6‐tetrafluoroisophthalonitrile …
Number of citations: 0 researchportal.bath.ac.uk
F Mohamadpour - RSC advances, 2023 - pubs.rsc.org
Based on the Biginelli reaction of β-ketoesters, arylaldehydes, and urea/thiourea, we created a green radical synthesis procedure for 3,4-dihydropyrimidin-2-(1H)-ones/thiones. A PCET (…
Number of citations: 4 pubs.rsc.org
JA Leitch, HR Smallman… - The Journal of Organic …, 2021 - ACS Publications
… Initial optimization studies were conducted with tetrafluoroisophthalonitrile (1a, 0.5 mmol) and carbazole (2a, 4.4 equiv), (17) using a mechanochemical mixer mill at 30 Hz for 60 min (…
Number of citations: 13 pubs.acs.org
H Zhang, DQ Lin, MZ Wu, D Jin, L Huang… - Crystal Growth & …, 2023 - ACS Publications
Multicolor luminescent materials offer promising optoelectronic applications, especially organic solid-state crystalline materials. Herein, we introduce a cocrystal strategy to precisely …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.